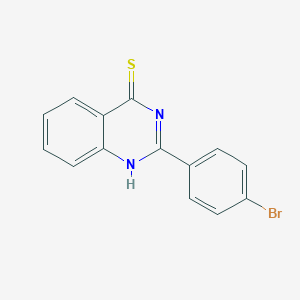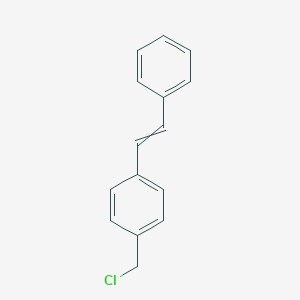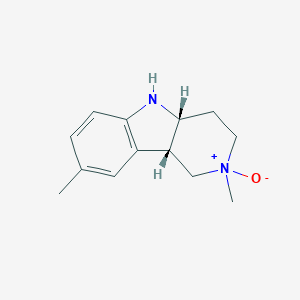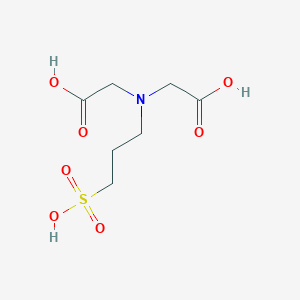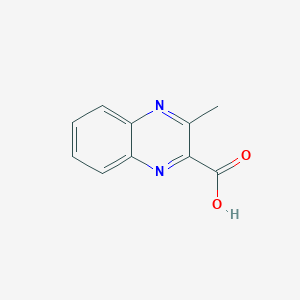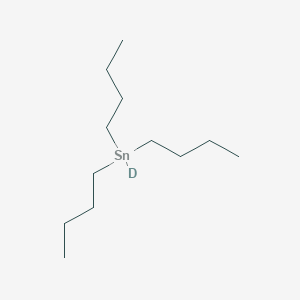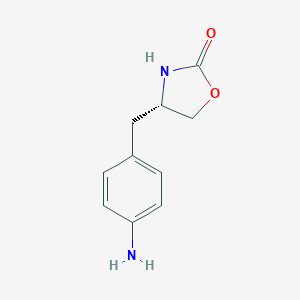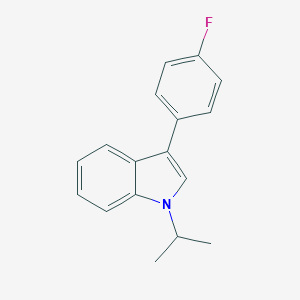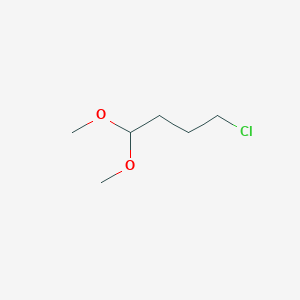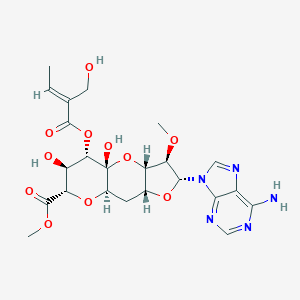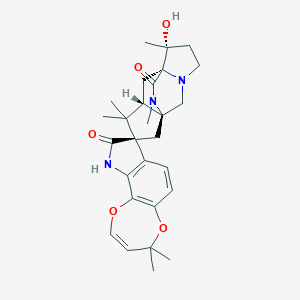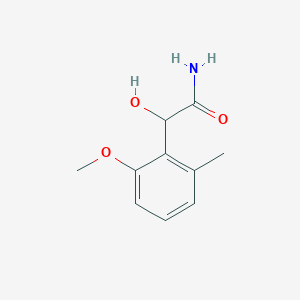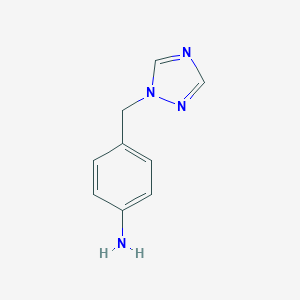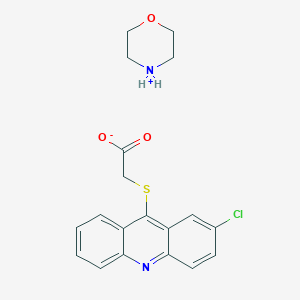
2-(2-chloroacridin-9-yl)sulfanylacetate;morpholin-4-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (11): is a chemical compound with the molecular formula C19H19ClN2O3S . This compound is known for its unique structure, which combines acetic acid, a chlorinated acridine derivative, and morpholine. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) typically involves the reaction of 2-chloro-9-acridinylthiol with acetic acid in the presence of morpholine. The reaction conditions often include:
Temperature: Moderate temperatures are usually maintained to ensure the stability of the reactants and products.
Solvent: Common solvents used in the synthesis include ethanol or methanol.
Catalysts: Catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom in the acridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia, amines, or thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Amines: Formed through reduction.
Substituted Acridines: Formed through substitution reactions.
Applications De Recherche Scientifique
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: By interacting with cellular receptors, it can modulate signal transduction pathways.
Induce Apoptosis: In cancer cells, it can induce apoptosis through the activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with N-ETHYLETHANAMINE (1:1)
- ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with N-METHYLETHANAMINE (1:1)
Uniqueness
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) is unique due to its combination of acetic acid, a chlorinated acridine derivative, and morpholine. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propriétés
Numéro CAS |
106636-58-2 |
|---|---|
Formule moléculaire |
C19H19ClN2O3S |
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
2-(2-chloroacridin-9-yl)sulfanylacetate;morpholin-4-ium |
InChI |
InChI=1S/C15H10ClNO2S.C4H9NO/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;1-3-6-4-2-5-1/h1-7H,8H2,(H,18,19);5H,1-4H2 |
Clé InChI |
OSGPMSDOZQNOIW-UHFFFAOYSA-N |
SMILES |
C1COCC[NH2+]1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
SMILES canonique |
C1COCC[NH2+]1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
Key on ui other cas no. |
106636-58-2 |
Synonymes |
((2-Chloro-9-acridinyl)thio)acetic acid compd. with morpholine (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


